1-Bromo-4-ethyl-2-methyloctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-ethyl-2-methyloctane is an organic compound belonging to the class of alkyl halides It is a branched hydrocarbon with a bromine atom attached to the first carbon of the octane chain, which also has ethyl and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyl-2-methyloctane can be synthesized through the bromination of 4-ethyl-2-methyloctane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and controlled reaction environments can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-ethyl-2-methyloctane primarily undergoes substitution and elimination reactions due to the presence of the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or alkoxide ions (RO⁻). The reaction conditions typically include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: These reactions can occur under basic conditions, using reagents like potassium tert-butoxide (t-BuOK) in solvents such as ethanol or tert-butanol.
Major Products:
Substitution Reactions: The major products are the corresponding substituted alkanes, such as 4-ethyl-2-methyloctanol or 4-ethyl-2-methyloctanenitrile.
Elimination Reactions: The major product is typically an alkene, such as 4-ethyl-2-methyloctene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-ethyl-2-methyloctane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving the modification of biological molecules or as a precursor in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-ethyl-2-methyloctane in chemical reactions involves the formation of a carbocation intermediate during substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing nucleophiles to attack the positively charged carbon. In elimination reactions, the base abstracts a proton from a β-carbon, leading to the formation of a double bond and the release of the bromine atom.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-methylbutane
- 2-Bromo-2-methylbutane
- 1-Bromo-2-methylbutane
Comparison: 1-Bromo-4-ethyl-2-methyloctane is unique due to its specific branching and the position of the bromine atom. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions due to steric and electronic effects. The presence of both ethyl and methyl groups can influence the compound’s behavior in substitution and elimination reactions, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Eigenschaften
Molekularformel |
C11H23Br |
---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
1-bromo-4-ethyl-2-methyloctane |
InChI |
InChI=1S/C11H23Br/c1-4-6-7-11(5-2)8-10(3)9-12/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
OTAQQPXRJLSAOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.